3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Chemical Synthesis Quality Control Procurement

Scarce azaindole building blocks with reactive iodo handles delay kinase inhibitor SAR campaigns. This compound solves that bottleneck: the 3-iodo group enables rapid Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) for library diversification, while the 5-cyano and 4-methyl substituents provide distinct electronic and steric modulation critical for FGFR inhibitor potency and selectivity. Ideal for medicinal chemistry teams generating novel kinase inhibitor candidates. • 3-Iodo handle for Pd-catalyzed diversification • 5-CN & 4-Me groups tune potency & selectivity • LogP ~2.35, TPSA ~52.47 Ų for drug-like properties

Molecular Formula C9H6IN3
Molecular Weight 283.07 g/mol
CAS No. 1190313-13-3
Cat. No. B1455439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS1190313-13-3
Molecular FormulaC9H6IN3
Molecular Weight283.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1C#N)I
InChIInChI=1S/C9H6IN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13)
InChIKeyHPXGHWPXUJVFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190313-13-3): Supplier and Specification Overview


3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190313-13-3), also known as 5-Cyano-3-iodo-4-methyl-7-azaindole, is a heterocyclic organic compound with the molecular formula C9H6IN3 and a molecular weight of 283.07 g/mol . It belongs to the azaindole (pyrrolo[2,3-b]pyridine) class of compounds, which are recognized as important scaffolds in medicinal chemistry, particularly as kinase inhibitors [1]. This specific derivative features a cyano group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 4-position of the 7-azaindole core.

Why 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cannot Be Replaced by Common Azaindole Analogs


Generic substitution of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with other azaindole derivatives is not advised due to the critical and synergistic roles of its specific substituents. The 5-cyano group is a key electron-withdrawing moiety that influences the compound's reactivity and binding affinity in kinase inhibition [1]. The 3-iodo group serves as a crucial synthetic handle, enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) that are not possible with chloro, bromo, or unsubstituted analogs [2]. Furthermore, the 4-methyl group provides distinct steric and electronic modulation compared to hydrogen, potentially altering biological activity and target selectivity [3]. Replacing this specific derivative with a simpler 7-azaindole would result in a complete loss of both its unique reactivity profile and its potential for target-specific biological engagement.

Quantitative Evidence for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Differentiation


Purity Specification: AKSci vs. Generic Market Offering

The compound is commercially available with a minimum purity specification of 95% as verified by a supplier's certificate of analysis . While many research chemical suppliers offer similar purity levels, this specification serves as a baseline procurement benchmark. Direct comparative data from other vendors were not available in the search results, but this provides a quantifiable starting point for quality assessment.

Chemical Synthesis Quality Control Procurement

Synthetic Versatility via 3-Iodo Substituent: Class-Level Inference

The presence of the iodine atom at the 3-position of the 7-azaindole core is a critical structural feature enabling versatile synthetic transformations. As a class, 3-iodoazaindoles are established substrates for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, which are essential for the rapid generation of diverse compound libraries [1]. In contrast, the corresponding 3-chloro or 3-unsubstituted analogs exhibit significantly lower or no reactivity in these key reactions [1].

Cross-Coupling Medicinal Chemistry Building Block

Kinase Inhibition Profile: Comparison with Parent Scaffold

The 7-azaindole scaffold, to which this compound belongs, is a recognized pharmacophore for kinase inhibition. While specific quantitative data for this exact compound (IC50 values) were not found in the accessible sources, closely related 7-azaindole derivatives have demonstrated potent inhibition of Fibroblast Growth Factor Receptors (FGFRs). For instance, a series of 7-azaindole derivatives exhibited IC50 values for FGFR1-4 ranging from 7 nM to 712 nM [1]. In contrast, the unsubstituted 1H-pyrrolo[2,3-b]pyridine parent scaffold lacks this targeted activity . The specific substitution pattern on this compound (3-iodo, 4-methyl, 5-carbonitrile) is designed to modulate and potentially improve this activity and selectivity.

Kinase Inhibition FGFR Drug Discovery

Computational Property Comparison: Calculated LogP and TPSA

Computational analysis of the compound provides predicted physicochemical properties that can be compared to related analogs. For 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, the calculated LogP is 2.35 and the Topological Polar Surface Area (TPSA) is 52.47 Ų . In contrast, the 4-unsubstituted analog, 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 757978-11-3), has a lower molecular weight (269.05 g/mol) and likely different lipophilicity and polarity due to the absence of the 4-methyl group . The 4-methyl group in the target compound is expected to increase LogP, enhancing membrane permeability, while the 5-carbonitrile group contributes to a lower TPSA compared to carboxyl-containing analogs, potentially improving oral bioavailability.

Drug-likeness ADME Computational Chemistry

Primary Research and Development Applications for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile


Synthesis of Diversified Kinase Inhibitor Libraries

This compound is an ideal advanced building block for medicinal chemistry teams focused on generating novel kinase inhibitor libraries. Its 3-iodo group enables rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce various aryl, heteroaryl, or alkyne moieties, a key step in exploring structure-activity relationships (SAR) around the 7-azaindole core [1]. This is a distinct advantage over non-halogenated or less reactive chloro/bromo analogs.

Targeted FGFR Inhibitor Development

Given the well-documented activity of substituted 7-azaindoles as FGFR inhibitors [1], this specific compound serves as a key intermediate for the development of new therapeutic candidates targeting FGFR-driven cancers. The 5-carbonitrile and 4-methyl groups are critical for modulating potency and selectivity, making this a valuable starting point distinct from simpler 7-azaindoles [2].

Physicochemical Property Optimization in Lead Series

Researchers can use this compound to fine-tune the drug-like properties of a lead series. The combination of the 4-methyl (increasing LogP) and 5-carbonitrile (modulating TPSA) groups provides a specific profile (LogP ~2.35, TPSA ~52.47 Ų) that can serve as a benchmark for improving membrane permeability and oral bioavailability, which is quantitatively different from related analogs lacking these substituents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.